molecular formula C22H28N2OS B2784062 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851804-81-4

1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2784062
CAS No.: 851804-81-4
M. Wt: 368.54
InChI Key: LEKCFFUBVLAVCH-UHFFFAOYSA-N
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Description

1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with the molecular formula C22H28N2OS and a molecular weight of 368.54. This compound features an adamantane core, which is a highly stable and rigid structure, making it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps. One common method includes the reaction of 1-adamantyl bromomethyl ketone with 4-(2-alkyl-1H-imidazol-1-ylmethyl)phenol . The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as nickel or palladium to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like iodine or other oxidants.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The adamantane core allows for various substitution reactions, particularly at the methylene bridge positions.

Common reagents used in these reactions include halogens, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions but often include modified adamantane derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives.

    Biology: Investigated for its potential bioactive properties, including antiviral and antibacterial activities.

    Medicine: Explored for its potential use in pharmaceuticals due to its stable and rigid structure.

    Industry: Utilized in the development of high-energy fuels and thermally stable polymers.

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid framework that can enhance binding affinity to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole include other adamantane derivatives such as 1,3-dehydroadamantane and 1-(1-adamantyl)-2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethanone . These compounds share the adamantane core but differ in their functional groups and side chains, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the adamantane core with the imidazole and sulfanyl groups, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-adamantyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2OS/c1-15-2-4-16(5-3-15)14-26-21-23-6-7-24(21)20(25)22-11-17-8-18(12-22)10-19(9-17)13-22/h2-5,17-19H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKCFFUBVLAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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